1-(2-Chloropropanoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Its structure includes a piperazine ring substituted with a phenyl group and a chloropropanoyl moiety. This compound is of interest in various scientific fields due to its potential pharmacological applications and its role as an intermediate in organic synthesis.
The compound can be synthesized from commercially available starting materials, including 4-phenylpiperazine and 2-chloropropanoyl chloride. These precursors are typically sourced from chemical suppliers or synthesized in laboratory settings.
1-(2-Chloropropanoyl)-4-phenylpiperazine is classified as a piperazine derivative, which is a category of compounds known for their diverse biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
The synthesis of 1-(2-Chloropropanoyl)-4-phenylpiperazine can be achieved through several methods, with one common approach involving the reaction of 4-phenylpiperazine with 2-chloropropanoyl chloride.
The molecular structure of 1-(2-Chloropropanoyl)-4-phenylpiperazine features a piperazine ring with a phenyl group at one position and a chloropropanoyl group at another.
1-(2-Chloropropanoyl)-4-phenylpiperazine can undergo several types of chemical reactions:
These reactions are typically performed under controlled conditions to optimize yield and selectivity. For example, nucleophilic substitutions may require specific solvents and temperatures to achieve desired outcomes efficiently.
The mechanism of action for 1-(2-Chloropropanoyl)-4-phenylpiperazine is not extensively documented in literature but can be inferred based on its structural features:
1-(2-Chloropropanoyl)-4-phenylpiperazine has potential applications in various scientific fields:
Phenylpiperazine derivatives constitute a structurally distinct class of synthetic compounds within the broader NPS landscape. Initially developed as pharmaceutical candidates ("failed pharmaceuticals"), many have been repurposed as recreational designer drugs due to their psychoactive properties and historical regulatory loopholes [2]. By the end of 2020, approximately 830 distinct NPS entities were monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), with piperazine derivatives representing a persistent subgroup despite being overshadowed numerically by synthetic cannabinoids and cathinones [6]. Notably, 18 specific piperazines remained under active surveillance by the EMCDDA, reflecting their enduring presence in illicit markets [6].
These compounds frequently appear as adulterants in stimulant drugs like MDMA (3,4-methylenedioxymethamphetamine). Surveillance data indicates a concerning trend: adulteration rates of European MDMA with compounds like mCPP (1-(3-chlorophenyl)piperazine) escalated from approximately 10% in 2006 to 50% by 2009 [2]. This diversion is facilitated by the legal availability of certain phenylpiperazines (e.g., mCPP) for industrial pharmaceutical synthesis, such as in the production of antidepressants trazodone and nefazodone [2] [7]. Recent forensic analyses continue to identify novel halogenated phenylpiperazines, such as 1-(4-bromophenyl)piperazine (pBPP) and 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP), confirming ongoing structural innovation within this class [6].
Table 1: Key Phenylpiperazine Derivatives in Global Drug Surveillance
| Compound Abbreviation | Chemical Name | Primary Substitutions | Detection Context |
|---|---|---|---|
| BZP | 1-Benzylpiperazine | Benzyl at N1 | Early 2000s surge, subject of EU risk assessment [6] |
| mCPP | 1-(3-Chlorophenyl)piperazine | 3-Chloro at phenyl | Common MDMA adulterant (up to 50%) [2] |
| TFMPP | 1-(3-Trifluoromethylphenyl)piperazine | 3-Trifluoromethyl at phenyl | Often co-administered with BZP [7] |
| pFPP | 1-(4-Fluorophenyl)piperazine | 4-Fluoro at phenyl | Detected combined with synthetic cannabinoids [6] |
| pBPP | 1-(4-Bromophenyl)piperazine | 4-Bromo at phenyl | Identified in seized "4-BP" powders [6] |
| 3,4-CFPP | 1-(3-Chloro-4-fluorophenyl)piperazine | 3-Chloro, 4-Fluoro at phenyl | Identified in seized "3,4-CFP" powders [6] |
1-(2-Chloropropanoyl)-4-phenylpiperazine belongs to a strategic category of NPS designed through deliberate structural modifications of controlled phenylpiperazines. Its core consists of two key pharmacophoric elements:
Table 2: Structural Evolution of N1-Substituents in Phenylpiperazine NPS
| N1-Substituent Type | Representative Compound | Key Structural Features | Potential Functional/Role |
|---|---|---|---|
| Simple Alkyl/Haloalkyl | 1-(2-Chloroethyl)-4-phenylpiperazine | -CH₂CH₂Cl | Precursor reactivity; potential alkylating agent [1] |
| Aryl (Benzyl) | 1-Benzylpiperazine (BZP) | -CH₂-C₆H₅ | Dopamine/norepinephrine releasing activity [7] |
| Aryl (Phenyl) | 1-Phenylpiperazine (PhPIP) | -C₆H₅ | Serotonin-norepinephrine releasing activity (SNRA) [7] |
| Functionalized Carbonyl | 1-(2-Chloropropanoyl)-4-phenylpiperazine | -C(O)CH(Cl)CH₃ | Enhanced lipophilicity; chiral center; metabolic vulnerability |
| Complex Heterocycle-linked | Quinolinone-pyrimidine hybrids | -Linker-Pyrimidine/Quinolinone | Designed P-gp inhibition (pharmaceutical) [8] |
| Ester (Soft Drug Design) | Propanidid/Remimazolam analogues | -C(O)CH₂O-Phenyl/-Ester | Esterase hydrolysis for rapid deactivation [9] |
The structural analogy between 1-(2-Chloropropanoyl)-4-phenylpiperazine and controlled phenylpiperazines like mCPP, TFMPP, and BZP is evident in the shared 4-phenylpiperazine core. This core is a privileged structure in medicinal chemistry, frequently appearing in approved therapeutics (e.g., aripiprazole, trazodone metabolite) and NPS alike [5] [7]. The specific choice of the 2-chloropropanoyl substituent at N1 exemplifies a tactic to circumvent legal restrictions targeting older N1-substituents (like benzyl in BZP) while potentially modulating receptor binding affinity, pharmacokinetic properties, or analytical detection profiles. Forensic identification challenges arise precisely because minor modifications, such as changing a chlorine position (meta to para) or replacing a chloroethyl with a chloropropanoyl group, generate novel entities requiring updated reference standards and methodologies [6]. This continuous structural evolution underscores the adaptive nature of the designer drug market within the phenylpiperazine class.
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7